molecular formula C25H33N5O3S B12764112 4-Piperidinamine, N-ethyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-(3-propyl-2-pyridinyl)- CAS No. 179556-37-7

4-Piperidinamine, N-ethyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-(3-propyl-2-pyridinyl)-

Cat. No.: B12764112
CAS No.: 179556-37-7
M. Wt: 483.6 g/mol
InChI Key: GRQJNHIADXGQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinamine, N-ethyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-(3-propyl-2-pyridinyl)- is a complex organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinamine, N-ethyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-(3-propyl-2-pyridinyl)- typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the piperidine and pyridine moieties. Common reagents used in these reactions include alkyl halides, amines, and sulfonyl chlorides. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinamine, N-ethyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-(3-propyl-2-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper complexes.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its interactions with various biomolecules, such as proteins and nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a biochemical probe.

Medicine

In medicinal chemistry, 4-Piperidinamine, N-ethyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-(3-propyl-2-pyridinyl)- is explored for its potential therapeutic applications. It may be evaluated for its efficacy in treating diseases, its pharmacokinetics, and its safety profile.

Industry

In the industrial sector, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its properties may also be leveraged in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 4-Piperidinamine, N-ethyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-(3-propyl-2-pyridinyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding, inhibition, or activation, leading to various biological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinamine derivatives: Compounds with similar piperidine structures but different substituents.

    Indole derivatives: Compounds with the indole core but varying functional groups.

    Pyridine derivatives: Compounds with the pyridine ring and different side chains.

Uniqueness

What sets 4-Piperidinamine, N-ethyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-(3-propyl-2-pyridinyl)- apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

179556-37-7

Molecular Formula

C25H33N5O3S

Molecular Weight

483.6 g/mol

IUPAC Name

N-[2-[4-[ethyl-(3-propylpyridin-2-yl)amino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide

InChI

InChI=1S/C25H33N5O3S/c1-4-7-18-8-6-13-26-24(18)30(5-2)21-11-14-29(15-12-21)25(31)23-17-19-16-20(28-34(3,32)33)9-10-22(19)27-23/h6,8-10,13,16-17,21,27-28H,4-5,7,11-12,14-15H2,1-3H3

InChI Key

GRQJNHIADXGQDT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=CC=C1)N(CC)C2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.